(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid
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Overview
Description
(1R,6S)-bicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cycloisomerization of 1,6-enynes, catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the use of specific ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of proteins and other biomolecules, ultimately affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and bicyclo[4.1.0]heptenes .
Uniqueness
What sets (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid functional group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(1S,6R)-bicyclo[4.1.0]heptane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10)/t5-,6+,7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAWGJKWLLAAW-MEKDEQNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21448-77-1 |
Source
|
Record name | rac-(1R,6S,7R)-bicyclo[4.1.0]heptane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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